N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide
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Overview
Description
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound that features a naphthalene sulfonamide core with a dimethylamino and thiophene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Naphthalene-2-sulfonamide Core: This can be achieved by sulfonation of naphthalene followed by amination.
Introduction of the Dimethylamino Group: This step might involve the reaction of the intermediate with dimethylamine under suitable conditions.
Attachment of the Thiophene Ring: The final step could involve the coupling of the thiophene ring to the intermediate compound, possibly through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonamide: Lacks the dimethylamino and thiophene substituents.
Thiophene-2-sulfonamide: Contains the thiophene ring but lacks the naphthalene core.
Dimethylaminoethyl derivatives: Compounds with similar dimethylaminoethyl groups but different core structures.
Uniqueness
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide is unique due to the combination of its structural features, which might confer specific chemical reactivity and biological activity not observed in simpler analogs.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-20(2)17(18-8-5-11-23-18)13-19-24(21,22)16-10-9-14-6-3-4-7-15(14)12-16/h3-12,17,19H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEANGFMQMNPTSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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